2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid
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Overview
Description
2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methanesulfonyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the methanesulfonyl group can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methanesulfonic anhydride
- Methanesulfonyl chloride
- 3,4-Difluorophenylboronic acid
Uniqueness
2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid is unique due to the combination of the difluorophenyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions .
Properties
Molecular Formula |
C9H8F2O4S |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C9H8F2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
BAPPYANEFATLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)F)F |
Origin of Product |
United States |
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